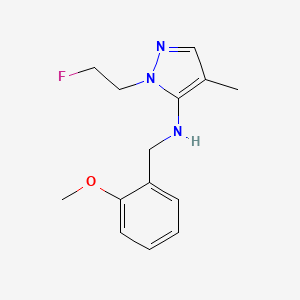
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine is a compound of significant interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-3-amine with 1,1-difluoro-2-iodoethane under specific conditions to introduce the difluoroethyl and iodine substituents. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a suitable solvent at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various substituted pyrazoles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates, making this compound valuable in the design of new pharmaceuticals.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for certain biological targets. The iodine atom can participate in halogen bonding, further influencing the compound’s binding properties . These interactions can modulate various biological pathways, making the compound a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)-5-iodo-1H-pyrazol-3-amine: This compound features a trifluoroethyl group instead of a difluoroethyl group, which can affect its lipophilicity and metabolic stability.
1-(2,2-Difluoroethyl)-5-bromo-1H-pyrazol-3-amine: Substitution of iodine with bromine can alter the compound’s reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H6F2IN3 |
|---|---|
Poids moléculaire |
273.02 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-5-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-3(7)2-11-4(8)1-5(9)10-11/h1,3H,2H2,(H2,9,10) |
Clé InChI |
VDVHARQXTPYDPV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1N)CC(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



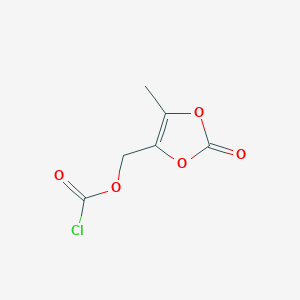
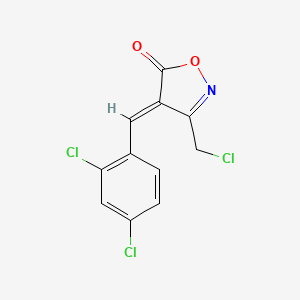
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)


![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
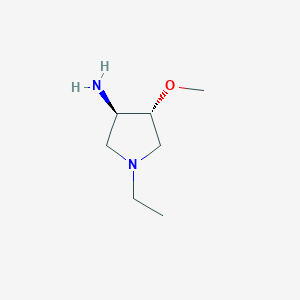
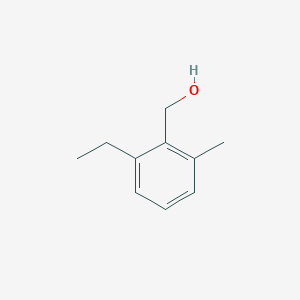
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)
![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)
